5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a bromine atom at the 5-position of the pyridinone ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent attachment of the tetrahydrofuran-2-ylmethyl group can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridinone derivative with an additional oxygen-containing functional group, while substitution reactions can result in various substituted pyridinones.
Scientific Research Applications
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-2-ylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynyl)pyridin-3-amine
Uniqueness
5-Bromo-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-bromo-1-(oxolan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
QCLZOYFUBXJNLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=CC2=O)Br |
Origin of Product |
United States |
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